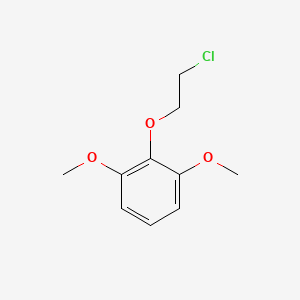

2-(2-Chloroethoxy)-1,3-dimethoxybenzene

Descripción general

Descripción

2-(2-Chloroethoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H13ClO3 It is a derivative of benzene, featuring two methoxy groups and a chloroethoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 2-chloroethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methoxy group of 1,3-dimethoxybenzene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Amines, thiols.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1.1 Intermediate in Organic Synthesis

2-(2-Chloroethoxy)-1,3-dimethoxybenzene serves as a valuable intermediate in the synthesis of various organic compounds. Its chloroethoxy group makes it particularly reactive, allowing for multiple chemical transformations typical for aromatic compounds. This versatility is crucial for developing more complex organic molecules.

1.2 Synthesis of Pharmacologically Active Compounds

The compound is utilized in the preparation of pharmacologically active derivatives. For instance, it is a precursor for synthesizing 7-chloro-1,2-benzisoxazoloxyacetic acids, which exhibit diuretic, uricosuric, and antihypertensive properties . The commercial feasibility of these processes often hinges on the availability and cost-effectiveness of this compound as a starting material.

Medicinal Chemistry Applications

2.1 Potential Drug Development

Research indicates that this compound may play a role in drug development due to its structural characteristics that enhance biological activity. The compound has been explored for its potential in creating new therapeutic agents.

2.2 Anticancer Activity

Recent studies have highlighted the synthesis of compounds containing 1,2,3-triazole moieties that incorporate this compound as part of their structure. These triazole-containing compounds have shown promising anticancer activity against various human cancer cell lines . The incorporation of this compound into drug candidates could improve their efficacy and bioavailability.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethoxy group can enhance the compound’s ability to penetrate cell membranes, while the methoxy groups may influence its binding affinity and specificity.

Comparación Con Compuestos Similares

2-(2-Chloroethoxy)ethanol: A related compound with similar functional groups but different structural arrangement.

1,3-Dimethoxybenzene: Lacks the chloroethoxy group, making it less reactive in certain chemical reactions.

2-Chloroethanol: A simpler compound with a single chloroethoxy group, used as a precursor in various syntheses.

Uniqueness: 2-(2-Chloroethoxy)-1,3-dimethoxybenzene is unique due to the combination of its functional groups, which confer specific reactivity and properties

Actividad Biológica

2-(2-Chloroethoxy)-1,3-dimethoxybenzene, with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol, is an organic compound characterized by a benzene ring substituted with two methoxy groups and a chloroethoxy group. This unique structure enhances its reactivity and potential applications in various chemical and biological processes. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. One common method includes the reaction of chloroethanol with 1,3-dimethoxybenzene under acidic conditions, which leads to moderate yields of the desired product. The presence of the chloroethoxy group enhances the compound's reactivity, allowing it to participate in various chemical transformations typical for aromatic compounds.

Biological Activity Overview

Preliminary investigations into the biological activity of this compound suggest potential pharmacological effects. Interaction studies with biological molecules indicate that it may exhibit significant biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The methoxy groups may contribute to anti-inflammatory activity by modulating inflammatory pathways.

- Enzyme Inhibition : Potential interactions with specific enzymes could lead to therapeutic applications.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds, revealing that compounds with similar structural features exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chloro and methoxy substituents is believed to enhance membrane permeability and disrupt bacterial cell walls.

Enzyme Interaction Studies

Research on enzyme interactions has highlighted the potential for this compound to inhibit specific enzymes involved in metabolic pathways. For instance, preliminary binding affinity assays suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Propiedades

IUPAC Name |

2-(2-chloroethoxy)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLAEVDWQPIZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536004 | |

| Record name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24251-50-1 | |

| Record name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.